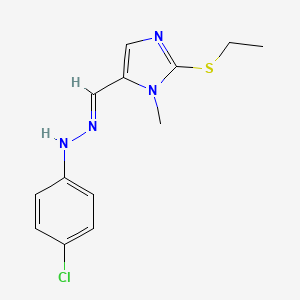

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

Description

This compound belongs to the imidazole-hydrazone class, characterized by a 1-methylimidazole core substituted with an ethylsulfanyl group at position 2 and a carbaldehyde group at position 3. The aldehyde forms a hydrazone linkage with a 4-chlorophenyl group, conferring unique electronic and steric properties. Such derivatives are often explored for their biological activities, including antimicrobial and antifungal potentials, attributed to the imidazole ring’s ability to interact with biological targets .

Properties

IUPAC Name |

4-chloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHDIPBISFRJKK-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone involves multi-step organic reactions. Commonly, the synthesis begins with the preparation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde. This intermediate is typically formed through the reaction of ethyl thiolate and 1-methylimidazole-5-carbaldehyde under controlled conditions.

Once 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is obtained, it undergoes a hydrazone formation reaction with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, which facilitates the condensation of the aldehyde and hydrazine components.

Industrial Production Methods

In an industrial setting, large-scale production of this compound involves optimization of the reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve high-quality end products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone can undergo a variety of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction of the imidazole ring or the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Depending on the reaction type, major products formed can include sulfoxides, sulfones, reduced imidazole derivatives, or various substituted phenylhydrazones.

Scientific Research Applications

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone finds utility in:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for use in drug design and development, particularly as a scaffold for pharmaceuticals.

Industry: Employed in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action depends on the context of its application. In medicinal chemistry, it may interact with specific biological targets, such as enzymes or receptors, inhibiting or modulating their activity. For example, the imidazole ring can mimic natural substrates, while the ethylsulfanyl and 4-chlorophenyl groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

The ethylsulfanyl (-S-Et) group distinguishes the target compound from analogs with alternative sulfur-containing substituents:

- Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide): Features a sulfonamide group (-SO₂NMe₂) at position 1, enhancing polarity and hydrogen-bonding capacity compared to the ethylsulfanyl group. This substitution correlates with cyazofamid’s fungicidal activity .

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Replaces the imidazole core with a pyrazole ring but retains a sulfanyl group, illustrating how core heterocycle changes influence bioactivity .

Table 1: Substituent Effects on Imidazole Derivatives

Hydrazone Moieties and Aryl Group Modifications

The N-(4-chlorophenyl)hydrazone moiety is critical for molecular recognition. Key comparisons include:

Structural and Crystallographic Analysis

Software such as SHELX and ORTEP-3 are widely used for determining molecular conformations. For example:

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl 4-fluorobenzoate : Crystallographic data reveal planar imidazole rings and hydrogen-bonding patterns critical for stability .

- The ethylsulfanyl group in the target compound may adopt a gauche conformation, influencing packing efficiency in the solid state .

Biological Activity

The compound 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone (CAS Number: 477854-44-7) is a hydrazone derivative characterized by its unique structural features, including an imidazole ring, an aldehyde group, and a hydrazone linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 294.8 g/mol. The ethylsulfanyl group and the 4-chlorophenyl hydrazone moiety contribute to its distinct chemical properties and biological activity potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₄S |

| Molecular Weight | 294.8 g/mol |

| CAS Number | 477854-44-7 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Reaction of 1-Methylimidazole with Ethyl sulfide and an aldehyde to form 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde.

- Condensation with 4-Chlorophenylhydrazine to yield the final hydrazone product.

Antimicrobial Activity

Research indicates that imidazole derivatives, including hydrazones, exhibit significant antimicrobial properties. A comparative analysis of structurally similar compounds suggests that variations in substituents can influence their biological activities. For instance:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 2-Methylthio-1-methylimidazole-5-carbaldehyde | Similar imidazole structure; methylthio group | Antimicrobial properties reported |

| 4-Chlorobenzaldehyde hydrazone derivatives | Hydrazone linkage; variations in substituents | Anticancer activity noted |

| 2-Aminobenzothiazole derivatives | Thiazole ring; potential for similar activities | Antimicrobial and anticancer properties |

The presence of the ethylsulfanyl group in this compound may enhance its efficacy against various pathogens, including bacteria and fungi.

Anticancer Activity

Hydrazones are known for their anticancer potential. Studies have shown that compounds with similar structural motifs exhibit selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific signaling pathways.

In a study evaluating various imidazole-derived compounds, it was found that several hydrazones displayed promising activity against cancer cell lines, suggesting that this compound may also possess similar properties.

Study on Antifungal Activity

In a comparative study of antifungal activities among various imidazole derivatives, it was observed that while some compounds showed significant efficacy against Candida species, others were less effective. The findings indicated that structural modifications could lead to enhanced antifungal activity. Notably, derivatives with hydrazone linkages demonstrated better performance against Cladosporium cladosporioides compared to traditional antifungal agents like nystatin .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The synthesis of imidazole-hydrazone derivatives typically involves condensation reactions. For this compound, a plausible route includes:

Formation of the imidazole-carbaldehyde precursor : React 1-methyl-1H-imidazole-5-carbaldehyde with ethylsulfanyl chloride under basic conditions to introduce the ethylsulfanyl group at the 2-position .

Hydrazone formation : Condense the aldehyde group with N-(4-chlorophenyl)hydrazine in ethanol under reflux, catalyzed by acetic acid, to form the hydrazone linkage .

Key considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy : Use - and -NMR to confirm substituent positions and hydrazone bond formation. For example, the aldehyde proton (δ ~10 ppm) should disappear post-condensation, replaced by a hydrazone NH signal (δ ~8–9 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., from DCM/hexane). Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve the crystal structure. Validate bond lengths and angles against literature values for imidazole derivatives .

Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Answer:

Apply graph set analysis (G. Etter’s formalism) to categorize hydrogen bonds into patterns (e.g., chains, rings):

Generate a .cif file from crystallographic data (using SHELXL ).

Use software like Mercury or CrystalExplorer to identify donor-acceptor pairs and compute geometric parameters (distance, angle).

Classify interactions using graph descriptors (e.g., for dimeric rings, for chains). Cross-reference with Etter’s rules to predict packing motifs .

Example : If N–H···O/N bonds dominate, expect layered or helical packing, influencing solubility and stability.

Advanced: How to resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?

Answer:

- Disorder handling : Use PART instructions in SHELXL to model split positions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinning detection : Check for non-integer R-factors or unusual intensity statistics. Use TWIN/BASF commands in SHELXL for refinement. Validate with the R1 vs. BASF correlation plot .

- Cross-validation : Compare refinement results with PLATON’s ADDSYM tool to detect missed symmetry or pseudo-merohedral twinning .

Advanced: What computational strategies predict intermolecular interactions and stability?

Answer:

- Hybrid QM/MM modeling : Optimize the molecular geometry at the DFT level (e.g., B3LYP/6-31G*) and simulate crystal packing using force fields (e.g., COMPASS III).

- Docking studies : If targeting biological activity, dock the compound into receptor sites (e.g., cytochrome P450) using AutoDock Vina. Validate with MD simulations to assess binding stability .

- Energy frameworks : Use CrystalExplorer to compute interaction energies (e.g., Coulombic, dispersion) and visualize stabilizing/destabilizing contacts .

Table 1: Comparison of Synthesis and Characterization Methods

Key Considerations for Researchers

- Data contradiction : If NMR and crystallographic data conflict (e.g., unexpected tautomerism), perform variable-temperature NMR or neutron diffraction to resolve dynamic effects .

- Reaction optimization : Screen solvents (DMF vs. THF) and catalysts (p-TsOH vs. AcOH) to improve hydrazone yields .

- Ethical reporting : Disclose refinement residuals (R1, wR2) and CCDC deposition numbers for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.